molecular formula C9H18O2 B8627771 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol

2-(2,2-Dimethyloxan-4-yl)ethan-1-ol

Cat. No.: B8627771
M. Wt: 158.24 g/mol
InChI Key: FXLLSPORYNKBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethyloxan-4-yl)ethan-1-ol is an organic compound with the molecular formula C9H18O2 It is a derivative of tetrahydropyran, featuring a hydroxyl group attached to an ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol typically involves the reaction of 2,2-dimethyltetrahydropyran-4-one with suitable reagents to introduce the ethyl side chain and hydroxyl group. One common method involves the reduction of 2,2-dimethyltetrahydropyran-4-one using lithium aluminum hydride (LiAlH4) to yield the desired alcohol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyloxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-(2,2-Dimethyloxan-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyltetrahydropyran-4-one: A precursor in the synthesis of 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol.

    2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a tetrahydropyran ring and a hydroxyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-(2,2-dimethyloxan-4-yl)ethanol

InChI

InChI=1S/C9H18O2/c1-9(2)7-8(3-5-10)4-6-11-9/h8,10H,3-7H2,1-2H3

InChI Key

FXLLSPORYNKBOX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)CCO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of sodium borohydride (0.620 g, 16.39 mmol) in dry ethanol (20 ml) was cooled to 0° C. (ice bath) under nitrogen and a solution of (2,2-dimethyltetrahydro-2H-pyran-4-yl)acetaldehyde (2.56 g, 16.39 mmol) in ethanol (20 ml) was added dropwise over a period of 20 mins. The mixture was then stirred in the cold for a further 1 hour then allowed to warm to ambient and stirred for 72 hours. The solvent was removed by evaporation and the residual oil was poured into ice and extracted with DCM (3×30 ml). Combined the organic extracts and dried by passing through a hydrophobic frit and evaporated in vacuo to give a colourless oil which contained the title compound.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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